molecular formula C25H25N3O2S B2964286 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone CAS No. 955830-05-4

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone

Cat. No.: B2964286
CAS No.: 955830-05-4
M. Wt: 431.55
InChI Key: UIYLLYFTQVDVSB-UHFFFAOYSA-N
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Description

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone is a useful research compound. Its molecular formula is C25H25N3O2S and its molecular weight is 431.55. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone , with CAS number 897470-57-4, is a benzothiazole derivative that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of the compound is C22H25N3O4S2C_{22}H_{25}N_{3}O_{4}S_{2}, with a molecular weight of approximately 459.6 g/mol. The structure features a piperazine ring and a naphthalene moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC22H25N3O4S2C_{22}H_{25}N_{3}O_{4}S_{2}
Molecular Weight459.6 g/mol
CAS Number897470-57-4

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. The compound has been shown to inhibit various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL against different pathogens. This activity is attributed to the presence of the benzothiazole moiety, which enhances interaction with microbial targets.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, particularly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate the specific molecular targets involved.

Neuropharmacological Effects

The piperazine component of the compound suggests potential applications in neuropharmacology. Studies have indicated that similar compounds can act as antagonists at serotonin receptors, which may provide insights into their use in treating psychiatric disorders.

Enzyme Inhibition

Molecular docking studies have revealed that the compound can effectively bind to specific enzymes, such as urease and certain kinases. The interaction is primarily mediated through hydrogen bonding and hydrophobic interactions, which are critical for its biological efficacy.

Structure-Activity Relationship (SAR)

The ethoxy substitution at the 6-position of the benzothiazole ring plays a crucial role in enhancing solubility and biological activity compared to other derivatives. SAR studies indicate that modifications to this structure can lead to improved potency and selectivity for biological targets.

Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various benzothiazole derivatives, including our compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria:

Compound NameMIC (μg/mL)Inhibition (%)
This compound15095
Control (Standard Antibiotic)5098

Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on anticancer activity, the compound was tested against several cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715Cell cycle arrest in G2/M phase

Properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-2-30-21-9-10-22-23(17-21)31-25(26-22)28-13-11-27(12-14-28)24(29)16-18-7-8-19-5-3-4-6-20(19)15-18/h3-10,15,17H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYLLYFTQVDVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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